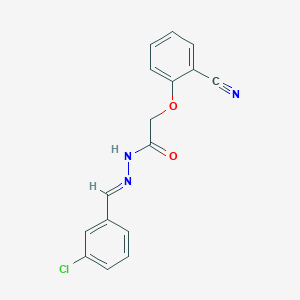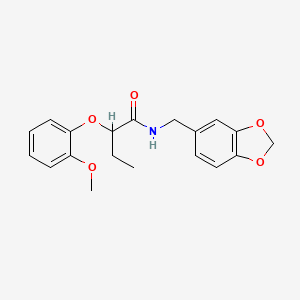![molecular formula C22H27N3O B5506795 2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506795.png)
2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one involves multi-step synthetic pathways. These pathways typically include key steps such as cycloaddition reactions, Michael addition reactions, and cyclization reactions to form the spirocyclic core structure. For example, derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been prepared through Michael addition of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by cyclization reactions (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of diazaspirodecanes and related compounds is characterized by X-ray crystallography and various spectroscopic methods including FT-IR, 1H-NMR, 13C-NMR, and HRMS. These analyses reveal the presence of spirocyclic configurations, substituent effects, and the spatial arrangement of functional groups which play crucial roles in their chemical behavior and biological activities. The detailed molecular structure elucidates the interactions of these compounds with biological targets, contributing to their potential pharmacological profiles (Guillon et al., 2020).
科学的研究の応用
Synthesis and Antihypertensive Activity
A study on the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds similar to 2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one, explored their potential as antihypertensive agents. The research involved testing these compounds for their ability to lower blood pressure, focusing on their interactions with alpha-adrenergic receptors. Notably, specific derivatives demonstrated significant alpha-adrenergic blocking properties, contributing to their antihypertensive effects without exhibiting beta-adrenergic blocking activity. This study highlights the compound's relevance in developing antihypertensive medications and its potential role in managing high blood pressure through alpha-adrenergic antagonism (Caroon et al., 1981).
Antimicrobial Applications
Another research avenue for similar spiropiperidine compounds involves their antimicrobial properties. A study synthesized spirothiazolopyranopyrazoles and related derivatives, testing their effectiveness against various microbial strains. These compounds demonstrated significant antimicrobial activities, suggesting their potential in developing new antimicrobial agents. The research provides insights into the chemical framework of spiropiperidine derivatives and their applicability in addressing microbial infections, thereby underscoring the broader therapeutic utility of compounds like 2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one in treating infectious diseases (Al-Ahmadi, 1997).
Tachykinin NK2 Receptor Antagonism
The compound's structural analogs have been investigated for their potential as tachykinin NK2 receptor antagonists. These studies aimed to develop new therapeutic agents for respiratory diseases by synthesizing spiropiperidine derivatives and assessing their affinity for NK2 receptors. Notably, specific spiropiperidine compounds showed potent NK2 receptor antagonism, offering promise for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by modulating NK2 receptor activity (Smith et al., 1995).
Catalytic Synthesis and Quantum Chemical Computations
Further research on spiropiperidine derivatives, including those akin to 2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one, has involved their catalytic synthesis and subsequent analysis through quantum chemical computations. This approach facilitates the understanding of the compound's chemical properties and potential pharmaceutical applications, highlighting its relevance in drug development and material science (Jassem et al., 2019).
特性
IUPAC Name |
2-(3-phenylpropyl)-8-pyridin-2-yl-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-21-17-22(11-15-24(16-12-22)20-10-4-5-13-23-20)18-25(21)14-6-9-19-7-2-1-3-8-19/h1-5,7-8,10,13H,6,9,11-12,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENQWEJBSZZPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CCCC3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5506714.png)


![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)
![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)
![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)
![N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)


![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)
![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)


![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5506806.png)